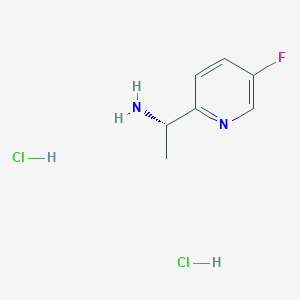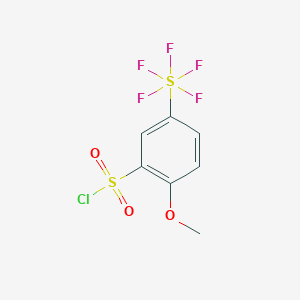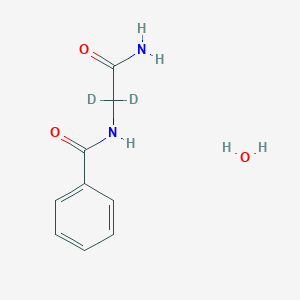
N-Benzoylglycin-2,2-D2
Übersicht
Beschreibung
N-Benzoylglycine-2,2-D2, also known as Glycine-2,2-D2, N-benzoyl-, is a stable isotope-labeled compound. It is a derivative of glycine where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties .
Wissenschaftliche Forschungsanwendungen
N-Benzoylglycine-2,2-D2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food . It is commonly found in urine
Mode of Action
As a deuterated compound, it is often used in research to study reaction mechanisms and metabolic kinetics .
Pharmacokinetics
It is known that hippuric acid, the non-deuterated form of n-benzoylglycine-2,2-d2, is commonly found in urine , suggesting that it is excreted by the body through the urinary system.
Action Environment
It is known that the compound is stable if stored under recommended conditions .
Biochemische Analyse
Biochemical Properties
N-Benzoylglycine-2,2-D2 plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It interacts with various enzymes, including glycine N-benzoyltransferase, which catalyzes the formation of N-Benzoylglycine-2,2-D2 from benzoyl-CoA and glycine . This interaction is crucial for the detoxification of benzoic acid derivatives in the body. Additionally, N-Benzoylglycine-2,2-D2 is involved in the conjugation reactions that facilitate the excretion of toxic substances.
Cellular Effects
N-Benzoylglycine-2,2-D2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to manage oxidative stress . Furthermore, N-Benzoylglycine-2,2-D2 modulates cellular metabolism by participating in the conjugation of benzoic acid, which is then excreted from the body, thus preventing the accumulation of toxic metabolites.
Molecular Mechanism
At the molecular level, N-Benzoylglycine-2,2-D2 exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for glycine N-benzoyltransferase, leading to the formation of N-Benzoylglycine-2,2-D2 from benzoyl-CoA and glycine . This reaction is essential for the detoxification of benzoic acid derivatives. Additionally, N-Benzoylglycine-2,2-D2 may influence gene expression by modulating the activity of transcription factors involved in detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoylglycine-2,2-D2 can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that N-Benzoylglycine-2,2-D2 can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress and detoxify harmful substances .
Dosage Effects in Animal Models
The effects of N-Benzoylglycine-2,2-D2 vary with different dosages in animal models. At low doses, it has been observed to enhance detoxification pathways without causing adverse effects. At high doses, N-Benzoylglycine-2,2-D2 may lead to toxicity and adverse effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance its beneficial and harmful effects.
Metabolic Pathways
N-Benzoylglycine-2,2-D2 is involved in several metabolic pathways, including the glycine conjugation pathway. It interacts with enzymes such as glycine N-benzoyltransferase, which catalyzes the formation of N-Benzoylglycine-2,2-D2 from benzoyl-CoA and glycine . This pathway is essential for the detoxification of benzoic acid derivatives and the excretion of toxic substances from the body .
Transport and Distribution
Within cells and tissues, N-Benzoylglycine-2,2-D2 is transported and distributed through specific transporters and binding proteins. It interacts with glycine transporters that facilitate its uptake into cells, where it can participate in detoxification reactions . The distribution of N-Benzoylglycine-2,2-D2 within tissues is influenced by its binding to proteins that direct its localization and accumulation in specific cellular compartments.
Subcellular Localization
N-Benzoylglycine-2,2-D2 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The presence of N-Benzoylglycine-2,2-D2 in mitochondria is particularly important for its role in detoxification and metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzoylglycine-2,2-D2 can be synthesized by acylating glycine with benzoyl chloride in the presence of a base, followed by acidification to form the acid . The reaction typically involves dissolving glycine in a 10% sodium hydroxide solution, adding benzoyl chloride, and shaking the mixture vigorously until the smell of benzoyl chloride is no longer detectable .
Industrial Production Methods
Industrial production of N-Benzoylglycine-2,2-D2 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of stable isotope-labeled reagents is crucial in this process to obtain the desired deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted glycine derivatives. These products are often used in further chemical synthesis and research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Benzoylglycine-2,2-D2 include:
N-Benzoylglycine: The non-deuterated form of the compound.
N-Suberylglycine-2,2-D2: Another stable isotope-labeled glycine derivative.
Hippuric acid: A naturally occurring compound in the urine of herbivorous animals.
Uniqueness
N-Benzoylglycine-2,2-D2 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQEERTSLUCTG-GZEMNZGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


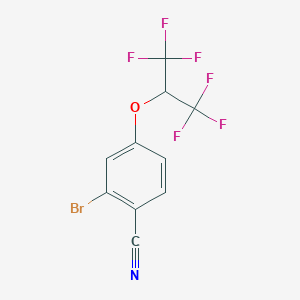

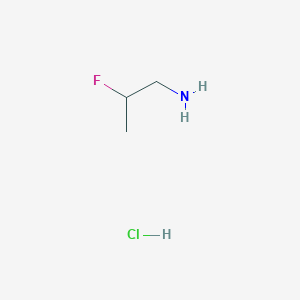
![7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B1447002.png)




